molecular formula C18H17BrO4S B3038059 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 720667-76-5

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No. B3038059
CAS RN: 720667-76-5
M. Wt: 409.3 g/mol
InChI Key: SZFNUOZHMOASOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid (2-BPSE-4-OB) is a novel synthetic organic compound with potential applications in the fields of scientific research, drug development, and laboratory experiments. It is a member of the class of compounds known as sulfonyl acids, and its unique structure and properties make it an attractive target for further study.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Triazoloquinolines : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was used to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its application in heterocyclic chemistry (Pokhodylo & Obushak, 2019).

  • Surfactant Synthesis : A new surfactant containing a benzene spacer was synthesized using a copper-catalyzed cross-coupling reaction, demonstrating its utility in the production of surfactants with unique properties (Chen, Hu, & Fu, 2013).

Materials Science and NLO Applications

  • Growth of Nonlinear Optical Crystals : The compound was used in the growth and characterization of novel semi-organometallic nonlinear optical crystals, highlighting its role in materials science and optics (Vinoth et al., 2020).

Pharmacological Research

  • Anticancer Evaluation : A series of derivatives were synthesized and evaluated for their anticancer activities, demonstrating the compound's relevance in medicinal chemistry (Zyabrev et al., 2022).

  • Antibacterial Activities : Research focused on the synthesis of novel heterocyclic compounds from this acid for potential antibacterial activities, indicating its application in developing new antibacterial agents (El-Hashash et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFNUOZHMOASOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192456
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

720667-76-5
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720667-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.